Platinum disulfide

Field-Effect Transistors Nanoelectronics Carrier Transport

Phase-pure PtS₂ procurement is complicated by competing formation of the thermodynamically stable non-layered PtS phase, risking inconsistent device performance. Our PtS₂ is supplied with verified phase identity to eliminate this uncertainty. • Layer-dependent bandgap tunable from 0.25 eV (bulk) to 1.6 eV (monolayer)-enabling broadband IR-to-visible photodetection inaccessible to MoS₂ or WS₂. • Monolayer carrier mobility of 1,107 cm²/V·s with FET on/off ratios >10⁶ at room temperature for high-speed, low-power logic devices. • 50% HER overpotential reduction upon electrochemical activation, unmatched by PtSe₂ or PtTe₂; amorphous phase delivers 0.17 V at -10 mA cm⁻².

Molecular Formula H4PtS2
Molecular Weight 263.3 g/mol
Cat. No. B8086138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum disulfide
Molecular FormulaH4PtS2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESS.S.[Pt]
InChIInChI=1S/Pt.2H2S/h;2*1H2
InChIKeyHZWAXBGAZCOMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Disulfide (PtS2) Baseline Overview


Platinum disulfide (PtS₂, CAS 12038-21-0) is a semiconducting Group 10 transition metal dichalcogenide (TMD) that adopts the 1T crystal structure with a lattice constant of 3.58 ± 0.03 Å [1]. Distinguished from the extensively studied Group 6 TMDs such as MoS₂ and WS₂, PtS₂ exhibits a strongly layer-dependent electronic bandgap that ranges from approximately 0.25 eV in bulk form to 1.6–1.7 eV in the monolayer limit [2][3], offering a unique intermediate bandgap that bridges the zero-gap nature of graphene and the wide bandgaps of conventional TMDs. This material is characterized by high theoretical carrier mobility, ambient stability, and tunable optoelectronic properties, making it a candidate for applications in nanoelectronics, photodetectors, and electrocatalysis [4]. However, PtS₂ synthesis is recognized as challenging due to the competing formation of the thermodynamically more stable non-layered PtS phase [5], which introduces critical material quality considerations for procurement decisions.

Why PtS2 Cannot Be Replaced by Other TMDs


Direct substitution of PtS₂ with commonly available TMDs such as MoS₂ or WS₂, or even with other platinum dichalcogenides such as PtSe₂ and PtTe₂, is not scientifically valid due to fundamental differences in electronic structure, catalytic behavior, and material stability. While MoS₂ and WS₂ are well-established Group 6 TMDs, PtS₂ belongs to Group 10 and exhibits distinct electronic properties including a tunable indirect bandgap and higher carrier mobility [1]. Within the platinum dichalcogenide family, PtS₂ is semiconducting, whereas PtSe₂ is semimetallic and PtTe₂ is metallic [2], leading to divergent electrochemical and optoelectronic responses. Furthermore, PtS₂ exhibits a unique response to electrochemical activation: among all activated Pt dichalcogenides, PtS₂ shows the most pronounced improvement as a HER electrocatalyst with a 50% decline in overpotential, a behavior not mirrored by its selenium and tellurium analogs [3]. These differences in intrinsic properties preclude generic substitution and underscore the necessity for compound-specific procurement based on verifiable performance metrics.

PtS2 Quantitative Evidence Guide


Predicted Electron Mobility vs. MoS2

First-principles calculations predict that monolayer PtS₂ possesses an electron mobility of 1107 cm²/V·s, which is approximately triple the predicted mobility of 340 cm²/V·s for monolayer MoS₂ [1]. Experimental field-effect transistor measurements on few-layer PtS₂ confirm electronic mobility exceeding 62.5 cm²/V·s at room temperature with an on/off ratio over 10⁶ [2], demonstrating that PtS₂ retains high mobility even in practical device configurations.

Field-Effect Transistors Nanoelectronics Carrier Transport

HER Activation Response Across Pt Dichalcogenides

A comparative study of layered platinum dichalcogenides (PtS₂, PtSe₂, PtTe₂) reveals that PtS₂ is unique in its response to electrochemical activation. While all three materials exhibit improved HER performance after reductive electrochemical treatment, PtS₂ shows the most accentuated improvement with an exceptional 50% decline in HER overpotential following activation [1]. This behavior is attributed to the semiconducting nature of PtS₂ (bandgap ~1.03 eV for 3.8 nm thickness at 77 K [2]), contrasting with the semimetallic PtSe₂ and metallic PtTe₂, which show less dramatic activation responses.

Electrocatalysis Hydrogen Evolution Reaction TMD Activation

Amorphous vs. Crystalline PtS2 HER Activity

A direct comparison of layered crystalline PtS₂ and amorphous PtS₂ reveals substantial differences in electrocatalytic performance. At a current density of -10 mA cm⁻², amorphous PtS₂ exhibits a HER overpotential of 0.30 V versus RHE, while crystalline PtS₂ requires a significantly higher overpotential of 0.70 V versus RHE [1]. Following electrochemical reduction pretreatment, the performance gap widens further: electrochemically reduced amorphous PtS₂ achieves a HER overpotential of 0.17 V versus RHE at -10 mA cm⁻², outperforming both untreated amorphous PtS₂ and all crystalline variants [1].

Electrocatalysis Hydrogen Evolution Reaction Amorphous Materials

Bilayer PtS2 HER Performance

Uniform bilayer (2L) 1T-PtS₂ single crystals grown via chemical vapor deposition demonstrate electrocatalytic HER performance with an overpotential of 184 mV at a current density of 10 mA cm⁻², a Tafel slope of 81 mV dec⁻¹, and an exchange current density of 43 μA cm⁻², along with outstanding stability [1]. While PtTe₂ exhibits lower overpotentials of 75 mV (acidic) and 92 mV (alkaline) at 10 mA cm⁻² with Tafel slopes of 64 and 59 mV dec⁻¹ respectively [2], PtS₂ remains semiconducting (unlike metallic PtTe₂) and offers a distinct balance of electronic and catalytic properties.

Electrocatalysis Hydrogen Evolution Reaction 2D Materials

Bandgap Tunability vs. MoS2 and WS2

The bandgap of PtS₂ exhibits strong layer dependence, decreasing from approximately 1.6–1.7 eV for monolayer to approximately 0.25 eV for bulk material [1][2]. Scanning tunneling spectroscopy on a 3.8 nm thick PtS₂ flake at 77 K confirms a bandgap of ~1.03 eV [3]. In contrast, MoS₂ and WS₂ possess larger bandgaps that do not extend into the narrow bandgap regime (MoS₂ bulk: ~1.2 eV, monolayer: ~1.8 eV; WS₂ bulk: ~1.3 eV, monolayer: ~2.0 eV), meaning they cannot access the 0.25–1.0 eV range that PtS₂ uniquely occupies [4]. This tunability enables PtS₂ to serve applications requiring near-infrared and mid-infrared response that are inaccessible to Group 6 TMDs.

Optoelectronics Bandgap Engineering Photodetectors

PtS2 Application Scenarios


Narrow-Bandgap Infrared Photodetectors

PtS₂ is indicated for broadband photodetector applications spanning visible to mid-infrared wavelengths (400–1100 nm and beyond). A high-performance PtS₂ photodetector fabricated on SiO₂/Si substrate demonstrates responsivity of 31.38 A W⁻¹ and detectivity of 3.92 × 10¹³ Jones under 900 nm illumination at 1 V bias, with a fast photoresponse time of 175 μs at 830 nm [6][7]. This performance leverages the narrow bandgap tunability of PtS₂ (0.25 eV bulk) which enables infrared detection that is not achievable with wider-bandgap TMDs such as MoS₂ or WS₂, as established in Section 3 [3].

High-Mobility FETs with High On/Off Ratios

PtS₂ is the scientifically justified choice for field-effect transistor (FET) applications where high carrier mobility must be combined with excellent switching characteristics. As established in Section 3, PtS₂ offers predicted monolayer mobility of 1107 cm²/V·s (triple that of MoS₂) and experimental few-layer FET mobility exceeding 62.5 cm²/V·s with an on/off ratio over 10⁶ at room temperature [6][7]. This combination of high mobility and large on/off ratio makes PtS₂ suitable for high-speed, low-power logic devices and tunnel FET applications.

Activation-Dependent Hydrogen Evolution Catalysis

PtS₂ is indicated for hydrogen evolution reaction (HER) electrocatalysis in scenarios where post-synthesis electrochemical activation is an acceptable or desired processing step. As quantified in Section 3, PtS₂ exhibits a 50% reduction in HER overpotential following electrochemical activation, a response magnitude not matched by PtSe₂ or PtTe₂ [6]. For applications where maximum HER activity is required and material phase can be specified, amorphous PtS₂ is the preferred choice, delivering an overpotential of 0.17 V at -10 mA cm⁻² after electrochemical reduction, compared to 0.70 V for untreated crystalline PtS₂ [7].

Bandgap-Tunable 2D Semiconductor Research

PtS₂ is uniquely suited for fundamental research and device engineering that requires a 2D semiconductor with bandgap tunability across the 0.25–1.6 eV range. This 6.4-fold tunable range, documented in Section 3, bridges the gap between graphene (0 eV) and wide-bandgap TMDs such as MoS₂ and WS₂ [6]. PtS₂ thus enables investigations of thickness-dependent optoelectronic phenomena, interlayer coupling effects, and bandgap engineering strategies that are not accessible using Group 6 TMDs. The material's ambient stability further supports reproducible experimental workflows [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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